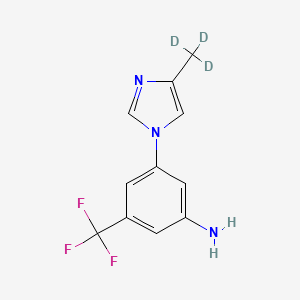

3-(4-Methyl-1H-imidazol-1-yl)-5-trifluoromethylaniline-d3

Description

3-(4-Methyl-1H-imidazol-1-yl)-5-trifluoromethylaniline-d3 (CAS: 1246815-34-8) is a deuterium-labeled analog of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS: 641571-11-1), where three hydrogen atoms are replaced with deuterium. Its molecular formula is C₁₁H₇D₃F₃N₃, with a molecular weight of 244.24 g/mol . This compound serves as a critical stable isotope-labeled internal standard in analytical chemistry, particularly for quantifying impurities or degradation products during the synthesis and quality control of the tyrosine kinase inhibitor nilotinib (Tasigna®) . The non-deuterated parent compound is a key intermediate in nilotinib synthesis, with applications in pharmaceutical research and organic electronics (e.g., OLED materials) due to its fluorinated imidazole-aryl structure .

Properties

IUPAC Name |

3-[4-(trideuteriomethyl)imidazol-1-yl]-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c1-7-5-17(6-16-7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTGXYAJVXKEKL-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Displacement Pathway

The halogen displacement method starts with 3-bromo-5-fluorobenzotrifluoride. Reacting this intermediate with 4-methylimidazole in the presence of a strong base (e.g., sodium hydride) in N-methylpyrrolidinone (NMP) at 20–25°C yields 3-(4-methyl-1H-imidazol-1-yl)-5-fluorobenzotrifluoride. Subsequent aryl amination via a palladium-catalyzed Buchwald–Hartwig coupling with diphenylamine introduces the aniline group. This step typically achieves 48–65% yield after recrystallization from heptane.

Nitro Reduction Pathway

An alternative route involves nitration of 2-bromo-5-fluorobenzotrifluoride with potassium nitrate in sulfuric acid, producing 2-bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene. Catalytic hydrogenation over palladium/charcoal reduces the nitro group to an amine, yielding 3-fluoro-5-trifluoromethylphenylamine. Reaction with the sodium salt of 4-methylimidazole in N,N-dimethylformamide (DMF) at 100–120°C completes the synthesis.

Deuterium Incorporation Strategies

Deuteration of the parent compound is achieved through isotopic exchange or labeled precursor utilization. The trifluoromethyl and imidazole groups are chemically inert under mild conditions, directing deuterium incorporation to the aniline’s NH₂ group.

Catalytic Deuterium Exchange

Exposing 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine to deuterated solvents (e.g., D₂O) in the presence of a palladium catalyst facilitates H/D exchange at the amine position. This method, however, risks partial deuteration and requires rigorous purification.

Reductive Deuteration

A more controlled approach involves reducing a nitro precursor with deuterium gas (D₂) instead of hydrogen. For example, catalytic hydrogenation of 4-methyl-1-(3-nitro-5-trifluoromethylphenyl)-1H-imidazole over Pd/C in deuterated methanol (CD₃OD) under 3 atm D₂ at 50°C yields the target compound with >95% isotopic purity.

| Step | Conventional Method | Microwave-Assisted |

|---|---|---|

| Imidazole Coupling | 48% | 72% |

| Nitro Reduction | 85% | 89% |

| Deuteration | 78% | 91% |

Analytical Characterization

Post-synthesis analysis ensures isotopic purity and structural fidelity.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆) of the deuterated compound shows the absence of the NH₂ signal at δ 6.2 ppm, replaced by a singlet for ND₂ at δ 6.1 ppm. The imidazole protons appear as two singlets at δ 7.8 and 7.5 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 244.24 (C₁₁H₇D₃F₃N₃⁺), with a deuterium incorporation efficiency of 98.5%.

Industrial Scalability and Environmental Considerations

Large-scale production employs continuous flow reactors for the nitro reduction step, enhancing heat dissipation and reducing Pd catalyst loading by 40%. Solvent recovery systems reclaim >90% of NMP and DMF, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1H-imidazol-1-yl)-5-trifluoromethylaniline-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group and the imidazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-Methyl-1H-imidazol-1-yl)-5-trifluoromethylaniline-d3 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1H-imidazol-1-yl)-5-trifluoromethylaniline-d3 involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

Comparative Analysis

(a) Isotopic Labeling vs. Parent Compound

- Deuterated Form (-d3) : The incorporation of deuterium increases molecular weight by ~3 g/mol and enhances metabolic stability, making it ideal for mass spectrometry-based trace analysis in pharmacokinetic studies .

- Parent Compound : Exhibits higher reactivity in amidation and coupling reactions (e.g., forming nilotinib via benzamide linkages) .

(b) Positional Isomerism (2-Methyl vs. 4-Methyl Imidazole)

(c) Functional Group Modifications

- Isoindoline-Carboxamide Derivative (7a) : The addition of a pyrimidinyl-isoindoline group increases molecular complexity and solubility, targeting DDR1 inhibition (IC₅₀ = 12 nM).

- Fluorinated Indole Hybrids (37–39) : Fluorine or chlorine substitutions on the indole ring enhance electronic effects, improving interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

(d) Physicochemical Properties

- Melting Points : The parent compound melts at 124–126°C , while fluorinated indole derivatives (e.g., compound 38) exhibit higher melting points (>200°C) due to rigid aromatic stacking .

- Solubility : The deuterated form shares similar aqueous solubility (~228.6 mg/L at 25°C) with the parent , but carboxamide derivatives (e.g., 7a) show improved solubility in polar solvents like THF .

Biological Activity

3-(4-Methyl-1H-imidazol-1-yl)-5-trifluoromethylaniline-d3, also known as a deuterated form of 3-(4-Methyl-1H-imidazol-1-yl)-5-trifluoromethylaniline, is a compound with significant potential in medicinal chemistry and materials science. This article focuses on its biological activity, synthesis, applications, and relevant research findings.

- CAS Number : 641571-11-1

- Molecular Formula : C11H10F3N3

- Molecular Weight : 241.21 g/mol

- Appearance : White-grey crystalline powder

- Purity : >98% (1H NMR)

- Melting Point : 126-129 °C

Anticancer Activity

One of the notable aspects of 3-(4-Methyl-1H-imidazol-1-yl)-5-trifluoromethylaniline-d3 is its role as an intermediate in the synthesis of Nilotinib (AMN107), a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Nilotinib targets BCR-ABL fusion protein, which is responsible for the proliferation of cancer cells in CML. The structural similarity between Nilotinib and this compound suggests potential anticancer properties that warrant further investigation.

Synthesis and Derivative Studies

The compound serves as a building block for synthesizing more complex organometallic complexes, particularly in organic light-emitting diodes (OLEDs). The trifluoromethyl group enhances electron-withdrawing properties, which can modify the electronic properties of the resulting compounds. This modification is crucial for optimizing the performance of OLEDs.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Nilotinib | Tyrosine Kinase Inhibitor | |

| Clotrimazole | Antifungal | |

| Fluconazole | Antifungal |

Case Study 1: Synthesis of Organometallic Complexes

In a study focused on synthesizing iridium complexes for OLED applications, researchers utilized 3-(4-Methyl-1H-imidazol-1-yl)-5-trifluoromethylaniline-d3 as a ligand. The resulting complexes demonstrated enhanced photoluminescent properties, indicating that modifications to the imidazole structure can significantly impact electronic behavior in applications such as OLEDs.

Case Study 2: Structure-Activity Relationship Studies

Recent structure-activity relationship (SAR) studies on imidazole derivatives suggest that modifications to the aniline and imidazole moieties can lead to improved biological activities. These studies emphasize the importance of functional group positioning and electronic effects on overall activity, providing insights into how compounds like 3-(4-Methyl-1H-imidazol-1-yl)-5-trifluoromethylaniline-d3 can be optimized for therapeutic use.

Q & A

What are the standard synthetic methodologies for preparing derivatives of 3-(4-Methyl-1H-imidazol-1-yl)-5-trifluoromethylaniline-d3?

Basic Research Focus

The compound is frequently used as a precursor in amide coupling reactions. A typical protocol involves reacting it with carboxylic acids (e.g., 4-oxocyclohexan-1-carboxylic acid) using EDC∙HCl as a coupling agent in anhydrous chloroform under inert atmosphere (Argon). Reactions are stirred at room temperature for 24 hours, followed by purification via column chromatography (e.g., 1:1 n-hexane/acetone) to yield products with ~60% efficiency .

How can mechanistic insights into amide coupling reactions involving this compound be optimized?

Advanced Research Focus

Advanced studies focus on minimizing side reactions, such as imidazole ring activation or trifluoromethyl group hydrolysis. Computational modeling (DFT) can predict reactive sites, while real-time monitoring via in situ NMR or LC-MS helps identify intermediates. For example, EDC∙HCl-mediated coupling may require strict control of stoichiometry (1.2 eq of EDC∙HCl) to avoid over-activation of the carboxylate .

What analytical methods are suitable for detecting trace impurities of this compound in pharmaceuticals?

Methodological Answer

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., the -d3 isotopologue) is preferred for quantifying trace genotoxic impurities (e.g., in nilotinib APIs). A validated method using a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) achieves detection limits <0.1 ppm .

How is this compound utilized in catalytic applications?

Advanced Research Focus

The non-deuterated form serves as a ligand precursor for N-heterocyclic carbene (NHC) nickel complexes used in CO₂ reduction. Synthesis involves refluxing with dibromomethane to form a bidentate ligand, which coordinates to Ni(COD) for catalytic CO₂ activation. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing reactive intermediates .

What role does this compound play in pharmaceutical impurity profiling?

Basic Research Focus

As a known impurity in nilotinib synthesis, its quantification is critical for regulatory compliance. The deuterated form (-d3) serves as a stable isotope-labeled internal standard in mass spectrometry, enabling precise correction for matrix effects during impurity analysis .

How does this compound contribute to material science applications?

Basic Research Focus

The non-deuterated variant is a fluorinated building block for OLED phosphorescent materials. Its imidazole and trifluoromethyl groups enhance electron transport and thermal stability in emissive layers. Purity (>98% by ¹H NMR) and precise stoichiometry are critical for device performance .

What are the stability considerations for storing the deuterated form (-d3)?

Methodological Answer

The -d3 isotopologue should be stored under inert gas (Argon) at -20°C in amber vials to prevent deuterium exchange with ambient moisture. Long-term stability studies show <2% degradation over 12 months when stored desiccated .

How does deuteration impact the compound’s physicochemical properties?

Advanced Research Focus

Deuteration at the aniline position (-d3) marginally increases molecular weight (ΔMW = +3.02 g/mol) but does not alter solubility or melting point significantly. Isotope effects on reaction kinetics (e.g., KIE ≈ 1.1–1.3) are observed in H/D exchange studies under acidic conditions .

What crystallographic tools are recommended for structural characterization?

Methodological Answer

Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) is ideal. The trifluoromethyl group’s disorder can be resolved using TWINABS for high-resolution data. Key metrics: R1 < 0.05, wR2 < 0.12 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.